![molecular formula C18H19NO3S B2395277 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396809-50-9](/img/structure/B2395277.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of structural elements. This compound includes a dihydrobenzo[b][1,4]dioxin moiety, a thiophen-3-yl group, and a piperidin-1-yl methanone group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the dihydrobenzo[b][1,4]dioxin core: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the thiophen-3-yl group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophen-3-yl boronic acid or stannane.
Attachment of the piperidin-1-yl methanone group: This can be accomplished through an amide coupling reaction, using a piperidine derivative and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophen-3-yl group.
Reduction: Alcohols from the reduction of the carbonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar structural features, known for its biological activities.
Zwitterions: Compounds with both positive and negative charges, which can exhibit unique chemical behaviors.
tert-Butyl carbamate: A compound used in organic synthesis with some structural similarities.
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of a dihydrobenzo[b][1,4]dioxin core, a thiophen-3-yl group, and a piperidin-1-yl methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(17-11-21-15-3-1-2-4-16(15)22-17)19-8-5-13(6-9-19)14-7-10-23-12-14/h1-4,7,10,12-13,17H,5-6,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCFNIVKQVCUGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Methylpropane)sulfonyl]aniline](/img/structure/B2395195.png)
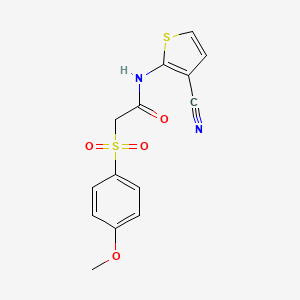
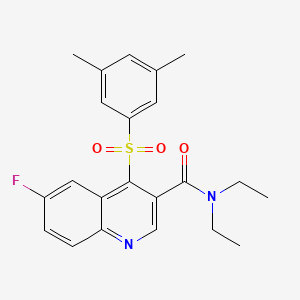
![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)
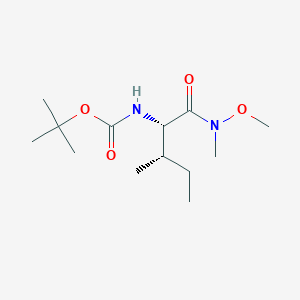
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)
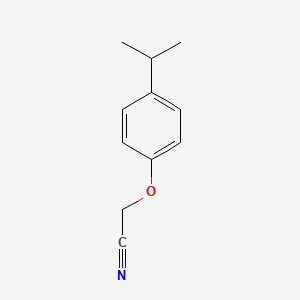
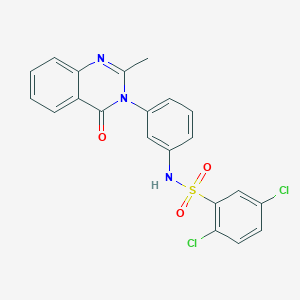
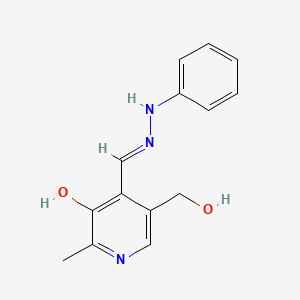
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)
